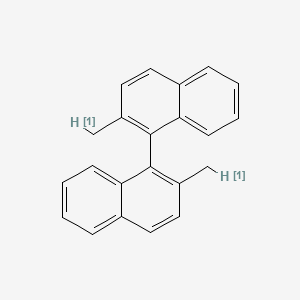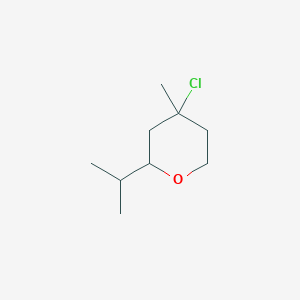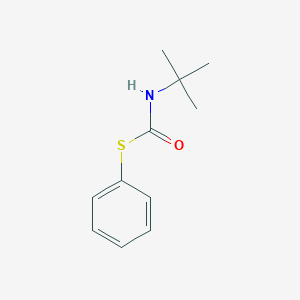
S-Phenyl tert-butylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl tert-butylcarbamothioate: is a chemical compound with the molecular formula C11H15NOS It is a member of the carbamothioate family, which are compounds containing a carbamothioate group (R2NC(=S)OR)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl tert-butylcarbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of in situ generated hydroxide as both an oxygen and hydrogen source, with biomass-derived 2-methyltetrahydrofuran as a green reaction medium .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as avoiding phosphorus-containing reductants and using biomass-derived solvents, is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl tert-butylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
S-Phenyl tert-butylcarbamothioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Phenyl tert-butylcarbamothioate involves its interaction with molecular targets through its carbamothioate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .
Comparación Con Compuestos Similares
- S-Phenyl carbamothioate
- tert-Butyl phenyl carbonate
- Phenyl N-tert-butylnitrone
Comparison: S-Phenyl tert-butylcarbamothioate is unique due to its specific structural features, such as the presence of both phenyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
56741-04-9 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
S-phenyl N-tert-butylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
LXYRQGSSXIABKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



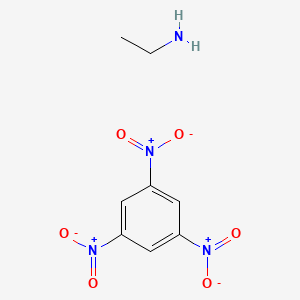
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
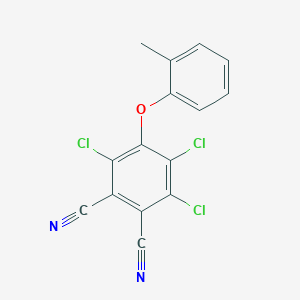
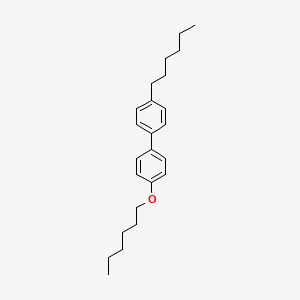
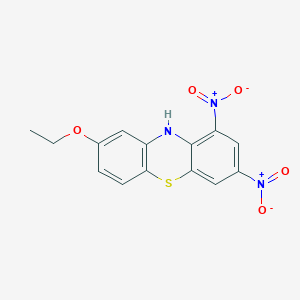
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
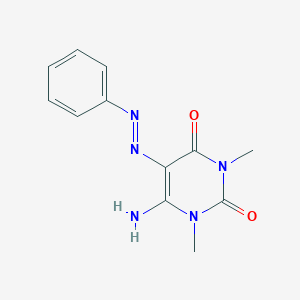
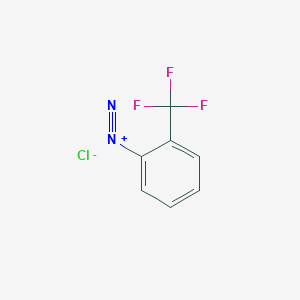
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

